4-Bromomethyl-3-fluoro-6-methoxy-quinoline
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Overview
Description
4-Bromomethyl-3-fluoro-6-methoxy-quinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 4-Bromomethyl-3-fluoro-6-methoxy-quinoline can be achieved through a multi-step process starting from readily available precursors. One practical and scalable route involves the following steps :
Starting Material: 2,4-Dichloro-3-fluoroquinoline.
Step 1: Nucleophilic substitution of the 4-chloro group with a bromomethyl group.
Step 2: Introduction of the methoxy group at the 6-position.
Step 3: Purification and isolation of the final product.
Chemical Reactions Analysis
4-Bromomethyl-3-fluoro-6-methoxy-quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
4-Bromomethyl-3-fluoro-6-methoxy-quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential antimicrobial and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Material Science: It is employed in the development of organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-fluoro-6-methoxy-quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved vary based on the derivative and its intended use .
Comparison with Similar Compounds
4-Bromomethyl-3-fluoro-6-methoxy-quinoline can be compared with other fluorinated quinolines such as:
3-Fluoro-4-iodo-6-methoxyquinoline: Similar in structure but with an iodine atom instead of a bromine atom.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Properties
Molecular Formula |
C11H9BrFNO |
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Molecular Weight |
270.10 g/mol |
IUPAC Name |
4-(bromomethyl)-3-fluoro-6-methoxyquinoline |
InChI |
InChI=1S/C11H9BrFNO/c1-15-7-2-3-11-8(4-7)9(5-12)10(13)6-14-11/h2-4,6H,5H2,1H3 |
InChI Key |
YOWVHUOBGQGRMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)F)CBr |
Origin of Product |
United States |
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